![molecular formula C25H22N4O2S B2730213 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896294-16-9](/img/structure/B2730213.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by a unique fusion of multiple ring structures. This compound's intricate framework includes a thiazolotriazole core, isoquinoline, and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions:
Formation of Thiazolotriazole Core: : The initial step involves synthesizing the thiazolo[3,2-b][1,2,4]triazole moiety through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of Isoquinoline and Furan Rings: : Subsequent steps involve coupling reactions where the 3,4-dihydroisoquinolin-2(1H)-yl and furan-2-yl groups are introduced. These steps require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable processes, often involving continuous flow reactors to maintain consistent reaction conditions and product quality. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: : Can be reduced using appropriate reducing agents to yield saturated analogs.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: : Conditions often involve polar aprotic solvents and suitable catalysts to facilitate the reaction.
Major Products
Oxidation Products: : Typically includes oxo-derivatives of the original compound.
Reduction Products: : Result in hydrogenated analogs.
Substitution Products: : Depend on the substituent and the position of substitution.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: : Utilized in material science for developing advanced materials with specific properties.
Mechanism of Action
The biological effects of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol are often mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their function and triggering a cascade of biochemical pathways. Detailed studies are required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: : Share the isoquinoline moiety but differ in other structural features.
Thiazolotriazole Compounds: : Contain the thiazolotriazole core but lack the specific substituents present in this compound.
Furan-Containing Compounds: : Possess the furan ring but vary in their additional ring structures and substituents.
Highlighting Uniqueness
So, what do you think?
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-16-8-10-18(11-9-16)21(28-13-12-17-5-2-3-6-19(17)15-28)22-24(30)29-25(32-22)26-23(27-29)20-7-4-14-31-20/h2-11,14,21,30H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWRSUKQZJNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
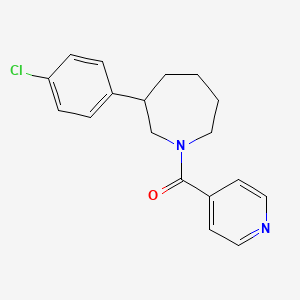
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
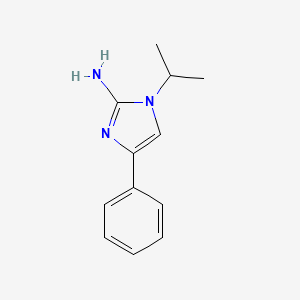
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)
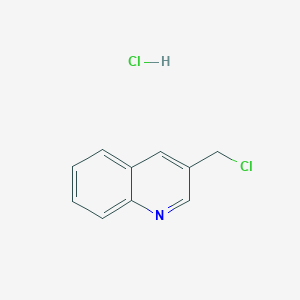
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
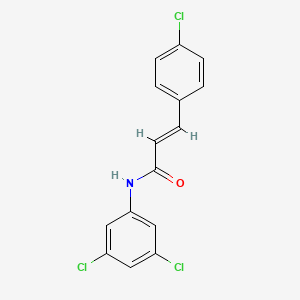
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2730141.png)

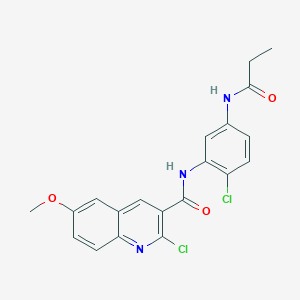

![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)
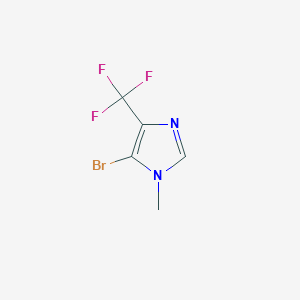
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
